molecular formula C21H18N4O3S B2743941 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 941946-64-1

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Cat. No. B2743941
M. Wt: 406.46
InChI Key: WAXVZMRLEPXSTG-LYBHJNIJSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Green Synthetic Procedures

A green synthetic procedure has been developed for the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, which involves a two-step synthesis from anthranilic acid. This process uses environmentally friendly approaches including deep eutectic solvents (DES) and microwave-induced synthesis. The synthesis includes a first step of creating 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one in choline chloride:urea DES, followed by S-alkylation in a microwave-induced reaction, yielding the compound with a 59% success rate and characterization through various spectral methods (Molnar, Komar, & Jerković, 2022).

Antagonistic Effects on Human Adenosine A(3) Receptors

Isoquinoline and quinazoline urea derivatives have been identified to bind to human adenosine A(3) receptors. Through a series of synthesized N-phenyl-N'-quinazolin-4-ylurea derivatives, a structure-affinity analysis was conducted to understand the affinities to adenosine receptors. This research found that specific substitutions on the quinazoline ring increase adenosine A(3) receptor affinity. Notably, N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea (VUF5574) emerged as a potent and selective antagonist for the human adenosine A(3) receptor, indicating its potential utility in further characterizing the A(3) receptor (van Muijlwijk-Koezen et al., 2000).

Novel Urea and Thiourea-Based Quinazoline Derivatives

A study on the synthesis of novel urea and thiourea-based quinazoline derivatives through palladium-catalyzed Suzuki C–C coupling has been reported. This synthesis led to a series of 1-phenyl-3-(4-(4-(m-tolyloxy)quinazolin-2-yl)phenyl)urea/thiourea derivatives, achieved in a short reaction time with good overall yields. These compounds were characterized by IR, NMR, and elemental analysis, highlighting the efficient synthesis method starting from 2,4-dichloroquinazoline (Patel, Chikhalia, & Kumari, 2015).

Pharmacological Screening for Antimicrobial and Anti-Inflammatory Activities

The design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives have been undertaken to explore their antimicrobial, analgesic, and anti-inflammatory activities. This study synthesized a new series of quinazoline-4-one/4-thione derivatives and screened them for their biological activities. Among the synthesized compounds, several showed promising activity against microbes, and some exhibited significant profiles against both pain and inflammation, suggesting the potential of methyl/methoxy groups and amine, urea, and thiourea substitutions in enhancing biological activity (Dash et al., 2017).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. For more specific information about “1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea”, I would recommend consulting scientific literature or a chemistry professional. Please note that handling chemical substances should always be done with appropriate safety precautions and under the guidance of a trained professional.


properties

CAS RN

941946-64-1

Product Name

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Molecular Formula

C21H18N4O3S

Molecular Weight

406.46

IUPAC Name

1-(3-methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C21H18N4O3S/c1-28-15-7-4-6-14(12-15)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-29-16/h2-12H,13H2,1H3,(H2,22,24,26)

InChI Key

WAXVZMRLEPXSTG-LYBHJNIJSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4

solubility

not available

Origin of Product

United States

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